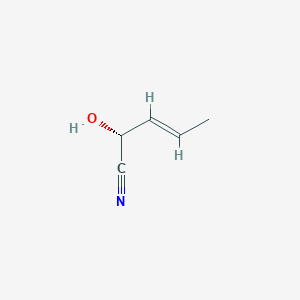
(R,E)-2-Hydroxy-3-pentenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-2-Hydroxy-3-pentenenitrile is an organic compound characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-Hydroxy-3-pentenenitrile typically involves the reaction of an appropriate aldehyde with a cyanide source under basic conditions. One common method is the reaction of 3-pentenal with hydrogen cyanide (HCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group of the aldehyde, followed by protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the compound may involve distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(R,E)-2-Hydroxy-3-pentenenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-pentenenitrile.
Reduction: Formation of 2-hydroxy-3-pentylamine.
Substitution: Formation of 2-chloro-3-pentenenitrile and subsequent derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-2-Hydroxy-3-pentenenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate for investigating the activity of nitrile hydratases and other related enzymes.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for the synthesis of specialty materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (R,E)-2-Hydroxy-3-pentenenitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-butenenitrile: Similar structure but with a shorter carbon chain.
3-Hydroxy-2-pentenenitrile: Positional isomer with the hydroxyl and nitrile groups on different carbons.
2-Hydroxy-4-pentenenitrile: Similar structure but with the nitrile group on the fourth carbon.
Uniqueness
(R,E)-2-Hydroxy-3-pentenenitrile is unique due to its specific configuration and the presence of both hydroxyl and nitrile functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(E,2R)-2-hydroxypent-3-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-2-3-5(7)4-6/h2-3,5,7H,1H3/b3-2+/t5-/m1/s1 |
InChI Key |
AKXFVHOXDAJSMM-WVSAJJKCSA-N |
Isomeric SMILES |
C/C=C/[C@H](C#N)O |
Canonical SMILES |
CC=CC(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


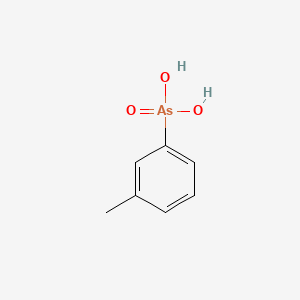
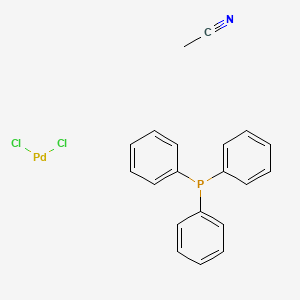
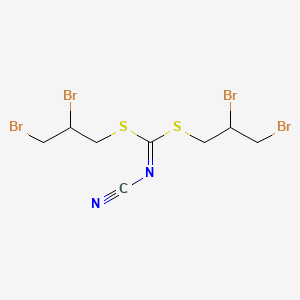
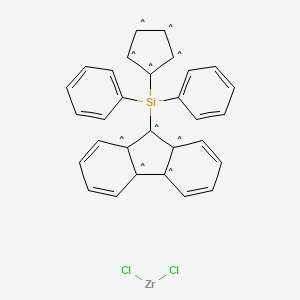
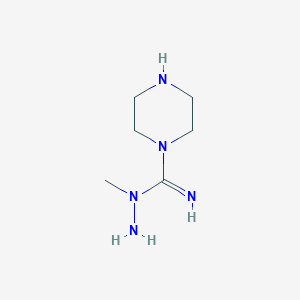
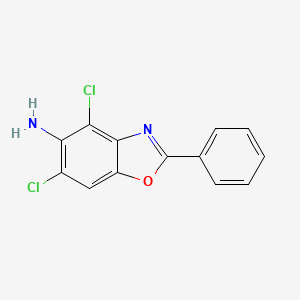
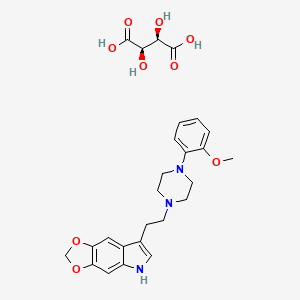
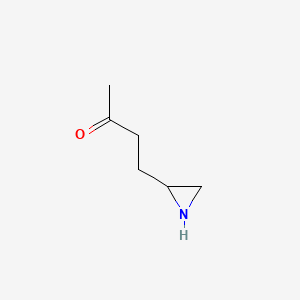

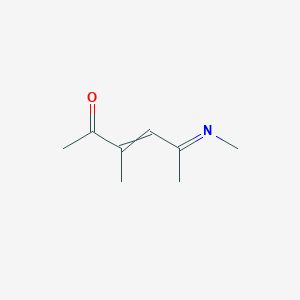
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)


![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
